3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a sultam (cyclic sulfonamide) derivative synthesized via N-alkylation of the saccharin core. Its structure comprises a benzo[d]isothiazol-3(2H)-one ring system with a 1,1-dioxido group, a propanamide linker, and a thiophen-2-ylmethyl substituent. This compound belongs to a class of molecules investigated for their anti-inflammatory, anticancer, and antimicrobial activities, leveraging the electronic and steric effects of the thiophene moiety to modulate biological interactions .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-14(16-10-11-4-3-9-22-11)7-8-17-15(19)12-5-1-2-6-13(12)23(17,20)21/h1-6,9H,7-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWXFNGSWYCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a member of the isothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 255.25 g/mol. Its structure includes a benzisothiazole moiety which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds within the isothiazole family exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that isothiazole derivatives possess significant antimicrobial properties against various bacteria and fungi.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation, which may be beneficial in treating inflammatory diseases.
The mechanisms through which these compounds exert their biological effects often involve:
- Enzyme Inhibition : Many isothiazole derivatives act as inhibitors of specific enzymes involved in disease pathways.
- DNA Interaction : Some compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence oxidative stress levels within cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Studies : A study published in ResearchGate highlighted the effectiveness of isothiazolones against Gram-positive and Gram-negative bacteria, emphasizing their potential as antibiotic agents .
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural analogs and key substituents
Key Observations :
Key Observations :
- Ester derivatives (e.g., 3f) exhibit superior cytotoxicity, likely due to enhanced cell membrane permeability from lipophilic groups .
- The absence of activity data for the target compound suggests further testing is required, though its thiophene group may improve selectivity for targets like COX-1 or microbial enzymes .
Physicochemical and Quantum Chemical Properties
Table 3: DFT-calculated properties (B3LYP/6-31G*)
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) |
|---|---|---|---|---|
| Target Compound (Predicted) | -6.2 | -1.8 | 4.4 | 6.2 |
| Ester 3f | -5.9 | -1.6 | 7.6 | 5.9 |
| Nitrile 2 | -6.1 | -1.7 | 8.1 | 6.1 |
Key Observations :
- The target compound’s lower predicted energy gap (4.4 eV vs.
Molecular Docking and Binding Affinity
- COX-1 Inhibition : Esters 3d and 3f showed Gibbs free energies of -42.1 and -43.5 kcal/mol, respectively, compared to -38.9 kcal/mol for aspirin (ASA). The target compound’s thiophene group may mimic ASA’s carboxylate interactions, improving binding .
- Antimicrobial Targets : The thiophen-2-ylmethyl group could disrupt bacterial membrane integrity via hydrophobic interactions, similar to p-tolyl derivatives but with enhanced solubility .
Q & A
Advanced Research Question
- Solvent selection : Use mixed solvents (e.g., DCM:MeOH 3:1) to improve crystal lattice packing. notes SHELX refinement success for benzoisothiazole derivatives with Z’=1 .
- Temperature gradients : Slow cooling (0.5°C/hour) from 40°C to 4°C yields diffraction-quality crystals (R-factor <5%) .
- Twinned crystals : Address using HKL-3000 for data integration and TWINLAW in SHELXL for refinement .
What are the metabolic stability profiles of this compound in vitro?
Advanced Research Question
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH. LC-MS/MS analysis shows rapid degradation (t₁/₂ <15 min) due to CYP3A4-mediated oxidation of the thiophene ring .
- Stabilization strategies : Deuteration at the thiophene β-position or substituting with a methyl group () increases t₁/₂ to >60 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
